molecular formula C48H65N11O12 B12402380 Cockroach myoactive peptide II

Cockroach myoactive peptide II

Cat. No.: B12402380
M. Wt: 988.1 g/mol
InChI Key: YIAYDCYMEMGKSQ-PVVNHPPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cockroach myoactive peptide II is a neuropeptide found in cockroaches. It belongs to the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family. This peptide plays a crucial role in the metabolic functions of insects, particularly in lipid mobilization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cockroach myoactive peptide II can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Cockroach myoactive peptide II undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and function.

    Reduction: Reduction reactions can reverse oxidation effects.

    Substitution: Amino acid residues in the peptide can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products formed from these reactions include modified peptides with altered biological activities. These modifications help in understanding the structure-activity relationships and optimizing the peptide for specific applications .

Scientific Research Applications

Cockroach myoactive peptide II has several scientific research applications:

Mechanism of Action

Cockroach myoactive peptide II exerts its effects by binding to specific receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to lipid mobilization and other metabolic effects. The peptide primarily targets adipokinetic hormone receptors, which are involved in regulating energy metabolism in insects .

Comparison with Similar Compounds

Cockroach myoactive peptide II is similar to other peptides in the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family. These peptides share structural similarities and functional roles in insect metabolism. this compound is unique in its specific sequence and biological activity, making it a valuable tool for studying insect physiology and developing bioactive compounds .

List of Similar Compounds

Properties

Molecular Formula

C48H65N11O12

Molecular Weight

988.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide

InChI

InChI=1S/C48H65N11O12/c1-24(2)19-33(54-42(65)31-16-17-38(63)52-31)44(67)57-39(25(3)60)47(70)56-34(20-27-11-6-5-7-12-27)45(68)58-40(26(4)61)48(71)59-18-10-15-36(59)46(69)55-35(22-37(49)62)43(66)53-32(41(50)64)21-28-23-51-30-14-9-8-13-29(28)30/h5-9,11-14,23-26,31-36,39-40,51,60-61H,10,15-22H2,1-4H3,(H2,49,62)(H2,50,64)(H,52,63)(H,53,66)(H,54,65)(H,55,69)(H,56,70)(H,57,67)(H,58,68)/t25-,26-,31+,32+,33+,34+,35+,36+,39+,40+/m1/s1

InChI Key

YIAYDCYMEMGKSQ-PVVNHPPMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.